2-Amino-3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid

Description

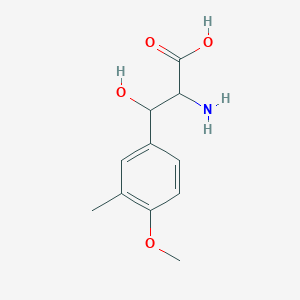

2-Amino-3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid (CAS: 50897-30-8) is a β-hydroxy-β-aryl alkanoic acid derivative structurally related to tyrosine. Its molecular formula is C₁₀H₁₃NO₄ (MW: 211.21 g/mol), featuring a para-methoxy and meta-methyl substituted phenyl group at the β-position, along with hydroxyl and amino groups at the α- and β-carbons, respectively .

Properties

Molecular Formula |

C11H15NO4 |

|---|---|

Molecular Weight |

225.24 g/mol |

IUPAC Name |

2-amino-3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid |

InChI |

InChI=1S/C11H15NO4/c1-6-5-7(3-4-8(6)16-2)10(13)9(12)11(14)15/h3-5,9-10,13H,12H2,1-2H3,(H,14,15) |

InChI Key |

BRMVGWDPJIJYDS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C(C(=O)O)N)O)OC |

Origin of Product |

United States |

Preparation Methods

Epoxidation and Amination Route

One well-documented approach for related 2-amino-3-hydroxypropanoic acid derivatives involves:

Epoxidation of an α,β-unsaturated carboxylic acid precursor (such as crotonic acid derivatives) using aqueous hydrogen peroxide in the presence of a sodium tungstate catalyst. Reaction temperatures are typically maintained between 50°C and 150°C with reaction times ranging from 0.1 to 1000 hours depending on scale and catalyst efficiency.

The epoxide intermediate is then subjected to nucleophilic ring-opening by ammonia or an amine source to introduce the amino group at the 2-position and hydroxyl group at the 3-position.

The amino group is often protected during isolation and purification steps using conventional protecting groups (e.g., carbamates or amides) to facilitate handling and improve yield.

Enzymatic Resolution and Stereoselective Synthesis

Enzymatic methods using aldolases or transaminases have been employed to achieve stereochemical enrichment of 2-amino-3-hydroxy-3-arylpropanoic acids. For example, D-threonine aldolase catalyzes the conversion of racemic mixtures to optically pure L-threo isomers under mild conditions (around 40°C, pH ~8.75).

This biocatalytic approach is advantageous for producing enantiomerically enriched compounds with high enantiomeric excess (>98%) and can be followed by chemical modifications such as esterification and reduction to yield derivatives.

Protection and Deprotection Steps

Amino and hydroxyl groups are often protected during synthesis to prevent side reactions. Common protecting groups include Boc (tert-butoxycarbonyl) for amino groups and methyl or silyl ethers for hydroxyl groups.

After completion of the synthesis, deprotection is carried out under acidic or basic conditions to yield the free amino acid.

Representative Reaction Conditions and Yields

| Step | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Epoxidation of crotonic acid | H2O2, sodium tungstate | 70–120°C, 0.1–1000 h | 70–90 | pH adjusted post-reaction |

| Amination of epoxide | NH3 or amine source | Room temperature to 50°C | 60–85 | Amino group protected post-reaction |

| Enzymatic resolution | D-threonine aldolase | 40°C, pH ~8.75, 60–70 min | >98% ee | High stereoselectivity |

| Aromatic substitution | Friedel-Crafts alkylation (AlCl3, FeCl3) | 80–120°C, inert atmosphere | 65–80 | Requires controlled conditions |

| Protection/deprotection | Boc2O, TFA, silyl chlorides | Ambient to reflux | 85–95 | Protecting groups tailored to steps |

Analytical and Purification Techniques

Isolation of the amino acid derivatives is facilitated by extraction with organic solvents after pH adjustment.

Chromatographic purification includes preparative HPLC or column chromatography on polymethacrylate or silica gel supports.

Enantiomeric purity is confirmed by chiral HPLC analysis.

Structural confirmation is performed using NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Summary of Preparation Flow

Starting Material Selection: Choose an α,β-unsaturated acid or equivalent with a 4-methoxy-3-methylphenyl substituent.

Epoxidation: Convert the double bond to an epoxide under controlled catalytic oxidation.

Amination: Ring-opening of the epoxide with ammonia or amine to introduce the amino group at C-2 and hydroxyl at C-3.

Stereochemical Resolution: Use enzymatic methods to enrich the desired stereoisomer.

Protection/Deprotection: Protect amino and hydroxyl groups during intermediate steps; remove protecting groups in the final step.

Purification: Extract, crystallize, and chromatographically purify the target compound.

This comprehensive approach integrates chemical synthesis, enzymatic stereocontrol, and advanced purification to prepare this compound with high purity and stereochemical fidelity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The amino group can be reduced to form an amine.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Sodium methoxide or other nucleophiles.

Major Products

Oxidation: Formation of 2-Amino-3-oxo-3-(4-methoxy-3-methylphenyl)propanoic acid.

Reduction: Formation of 2-Amino-3-hydroxy-3-(4-methoxy-3-methylphenyl)propylamine.

Substitution: Formation of 2-Amino-3-hydroxy-3-(4-hydroxy-3-methylphenyl)propanoic acid.

Scientific Research Applications

2-Amino-3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and transport proteins.

Pathways: It may influence metabolic pathways, signal transduction, and gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues of Phenylpropanoic Acid Derivatives

The compound shares a phenylpropanoic acid backbone with several pharmacologically active molecules. Key structural variations and their implications are summarized below:

Table 1: Structural and Functional Comparison

Impact of Substituents on Bioactivity

- Chlorinated Derivatives: Chlorinated 3-phenylpropanoic acids (e.g., 3,5-dichloro-4-hydroxyphenyl derivatives) exhibit selective antimicrobial activity against Gram-positive and Gram-negative bacteria, attributed to electron-withdrawing Cl groups enhancing membrane disruption . In contrast, the target compound’s methoxy and methyl groups (electron-donating) may reduce antimicrobial potency but improve metabolic stability.

- Anti-inflammatory Potential: β-Hydroxy-β-arylpropanoic acids () mimic NSAIDs like ibuprofen, where bulky aryl groups enhance COX inhibition. The 4-methoxy-3-methylphenyl group in the target compound may similarly modulate COX-2 selectivity, though experimental data are pending .

Physicochemical Properties

- Acidity : The α-carboxylic acid (pKa ~2.5) and β-hydroxyl group (pKa ~10) confer amphoteric properties, similar to tyrosine derivatives. Halogenated analogues () exhibit higher acidity due to electron-withdrawing Cl substituents .

- Solubility : Methoxy and methyl groups enhance lipophilicity (logP ~1.5) compared to polar hydroxy-substituted derivatives like D-tyrosine (logP ~1.0) .

Biological Activity

2-Amino-3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid, also known as a derivative of amino acids with potential therapeutic applications, has garnered attention for its biological activity, particularly in the fields of oncology and neurobiology. This article explores the compound's biological properties, focusing on its anticancer and neuroprotective effects, along with relevant case studies and research findings.

- Molecular Formula : C₁₀H₁₃NO₄

- Molecular Weight : 211.215 g/mol

- Melting Point : 176 °C

- CAS Number : 50897-30-8

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For example, a study evaluating similar compounds demonstrated that specific derivatives were able to reduce the viability of A549 lung cancer cells by over 50% while showing minimal toxicity to non-cancerous Vero cells .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | Viability Reduction (%) | Toxicity to Vero Cells (%) |

|---|---|---|---|

| Compound 20 | A549 | 50% | 10% |

| Compound 29 | A549 | 31.2% | 8% |

| Compound 32 | A549 | 58.9% | 12% |

These findings suggest that modifications to the phenyl ring can enhance anticancer activity while reducing side effects on normal cells.

Neuroprotective Effects

In addition to its anticancer properties, the compound has shown promise in neuroprotection. Research indicates that similar compounds can modulate neurotransmitter levels and exhibit protective effects against neurodegenerative conditions. A study focused on the pharmacokinetics of related compounds found that they can cross the blood-brain barrier and exert significant effects on neuronal health .

Table 2: Neuroprotective Effects of Related Compounds

| Compound | Mechanism of Action | Observed Effects |

|---|---|---|

| HMPA (related compound) | Antioxidant activity | Reduced oxidative stress in neuronal cultures |

| Compound X (derivative) | Modulation of neurotransmitters | Improved cognitive function in animal models |

Case Studies

- Case Study on Anticancer Activity : A recent investigation into the cytotoxic effects of various derivatives on lung cancer cells demonstrated that specific substitutions on the aromatic ring led to enhanced efficacy. The most promising derivative exhibited a significant reduction in cell migration and viability, indicating its potential as a lead compound for further development .

- Neuroprotective Study : In a study assessing the neuroprotective capabilities of related compounds, it was found that administration improved cognitive performance in rodent models of Alzheimer's disease. The compounds were shown to reduce amyloid-beta accumulation and improve synaptic plasticity, highlighting their therapeutic potential .

Q & A

Q. What are the standard synthetic routes for 2-Amino-3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid, and how are intermediates characterized?

- Methodological Answer: Synthesis typically involves multi-step reactions starting with substituted phenylpropanoic acid precursors. Key steps include:

- Protection of functional groups (e.g., amino or hydroxyl groups) to prevent side reactions.

- Nitration or methoxylation under controlled conditions (e.g., HNO₃/H₂SO₄ for nitro groups, methyl iodide for methoxy groups).

- Final deprotection using acidic or basic hydrolysis.

Intermediates are characterized via NMR spectroscopy (¹H/¹³C) for structural confirmation and mass spectrometry (MS) for molecular weight validation .

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

- Methodological Answer:

- ¹H and ¹³C NMR : Identify protons and carbons in the aromatic ring, methoxy, and hydroxyl groups. For example, the methoxy group typically shows a singlet near δ 3.8 ppm.

- IR Spectroscopy : Detects O-H (broad ~3200 cm⁻¹) and N-H stretches (~3300 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₁H₁₅NO₄) and isotopic patterns .

Q. What functional groups influence its reactivity, and how do they participate in chemical reactions?

- Methodological Answer:

- Amino Group (-NH₂) : Participates in nucleophilic substitution (e.g., acylation) and hydrogen bonding.

- Hydroxyl Group (-OH) : Engages in oxidation (e.g., to ketones) and esterification.

- Methoxy Group (-OCH₃) : Stabilizes aromatic rings via electron donation, directing electrophilic substitution to specific positions.

Reactivity can be modulated by adjusting pH or using protecting groups like Boc (tert-butoxycarbonyl) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity when literature lacks procedural details?

- Methodological Answer:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Temperature Gradients : Slow heating (e.g., 50–80°C) minimizes side reactions during nitration.

- Catalyst Optimization : Use Lewis acids (e.g., ZnCl₂) for Friedel-Crafts alkylation.

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) .

Q. What strategies resolve contradictions in reported bioactivities across studies?

- Methodological Answer:

- Comparative Structural Analysis : Evaluate substituent effects (e.g., replacing methoxy with nitro groups alters electron density and binding affinity).

- Dose-Response Studies : Use in vitro assays (e.g., enzyme inhibition IC₅₀) to standardize activity metrics.

- Meta-Analysis : Cross-reference datasets from orthogonal techniques (e.g., SPR for binding kinetics vs. cellular assays for functional activity) .

Q. How does stereochemistry at the β-carbon affect bioactivity and interaction with enzymes?

- Methodological Answer:

- Enantiomer Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution.

- Docking Studies : Compare (R)- and (S)-isomers binding to targets like GABA transaminase.

- Biological Assays : Stereospecific activity is observed in neurochemical pathways (e.g., (S)-isomers show higher affinity for glutamate receptors) .

Q. What computational methods predict interactions with biological targets?

- Methodological Answer:

- Molecular Docking : Software like AutoDock Vina models ligand-receptor interactions (e.g., binding to NMDA receptors).

- Molecular Dynamics (MD) Simulations : Assess stability of hydrogen bonds between the hydroxyl group and catalytic residues.

- QSAR Models : Relate substituent electronic parameters (Hammett σ) to antioxidant activity .

Q. How to handle solubility challenges in biological assays?

- Methodological Answer:

- Stock Solutions : Dissolve in DMSO (≤1% v/v final concentration) to avoid solvent toxicity.

- Buffered Systems : Use PBS (pH 7.4) with sonication for aqueous dispersion.

- Prodrug Design : Esterify the carboxylic acid to enhance membrane permeability .

Comparative Analysis of Structural Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.